Product packaging for 3,6-Dibromo-9,9'-spirobi[fluorene](Cat. No.:)

3,6-Dibromo-9,9'-spirobi[fluorene]

Cat. No.: B12099041
M. Wt: 474.2 g/mol
InChI Key: NSWFZGFOUUCTIU-UHFFFAOYSA-N
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Description

Significance of Spirobifluorene Core Structures in Advanced Organic Materials Research

The spiro-linkage in SBF enforces a perpendicular arrangement of the two fluorene (B118485) π-systems. ossila.com This structural feature effectively disrupts extended conjugation between the two halves of the molecule, which is crucial for achieving high triplet energy levels. rsc.org High triplet energy is a key requirement for host materials in phosphorescent organic light-emitting diodes (PhOLEDs), preventing energy back-transfer from the phosphorescent dopant and ensuring efficient light emission. rsc.org

Furthermore, the rigid and bulky nature of the SBF core imparts several desirable physical properties:

High Glass Transition Temperature (Tg): The rigidity of the spiro-structure leads to high thermal stability, which is essential for the operational longevity of electronic devices. ossila.comsigmaaldrich.com

Good Solubility: Despite its rigidity, the non-planar structure of SBF enhances its solubility in common organic solvents, facilitating device fabrication through solution-based processes. sigmaaldrich.com

Amorphous Nature: The spiro-architecture tends to form stable amorphous films, which is beneficial for creating uniform and defect-free layers in multilayer devices. This morphology helps to prevent crystallization, which can be detrimental to device performance. ossila.com

Suppression of Excimer Formation: The orthogonal arrangement of the fluorene units effectively inhibits the formation of excimers (excited-state dimers), which can lead to undesirable, red-shifted emission and reduced quantum efficiency in fluorescent materials. ossila.com

These properties have led to the widespread application of SBF derivatives in a variety of organic optoelectronic devices, including OLEDs, organic solar cells (OSCs), and organic field-effect transistors (OFETs). ossila.comacs.org

Rationale for Strategic Bromine Functionalization at the 3,6 Positions of 9,9'-Spirobi[fluorene]

The introduction of bromine atoms at specific positions on the SBF core is a common and powerful strategy for tuning the material's properties and enabling further chemical modifications. The bromination of aromatic compounds is a classic electrophilic aromatic substitution reaction. wku.edu

Functionalizing the 9,9'-spirobi[fluorene] core at the 3,6 positions with bromine atoms serves several key purposes:

Reactive Handles for Further Synthesis: The bromine atoms act as versatile synthetic handles for introducing a wide array of other functional groups through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. fao.org This allows for the construction of more complex molecular architectures with tailored electronic and photophysical properties. For instance, attaching electron-donating or electron-accepting moieties can precisely control the energy levels (HOMO and LUMO) of the resulting material, optimizing it for specific applications like hole transport or electron transport. fao.orgresearchgate.net

Tuning of Electronic Properties: The electron-withdrawing nature of bromine can influence the electronic properties of the SBF core. While the effect is not as strong as other functional groups, it can contribute to lowering the energy levels of the molecule. This can be advantageous for improving charge injection and transport in certain device architectures.

Building Blocks for Polymeric Systems: Brominated SBF derivatives are crucial monomers for the synthesis of spirobifluorene-based polymers. For example, Yamamoto polymerization of 2,2′,7,7′-tetrabromo-9,9′-spirobifluorene yields thermally and chemically stable polymers with high surface areas, which have potential applications in gas absorption and other areas. ossila.com

The synthesis of specifically substituted brominated spirobifluorenes, such as 2,2'-dibromo-9,9'-spirobifluorene, has been improved to avoid problematic side reactions and purification steps. nih.gov

Historical Context and Evolution of Spirobifluorene Derivative Research

The study of 9,9'-spirobi[fluorene] and its derivatives has a history dating back to the mid-20th century. acs.org However, it was the advent of molecular electronics in the late 1980s and the subsequent development of organic light-emitting diodes that brought significant attention to this class of compounds. google.com

Initially, research focused on the fundamental synthesis and characterization of the SBF core and its simple derivatives. acs.org The unique properties conferred by the spiro-center were quickly recognized as being highly advantageous for electronic applications. google.com

The evolution of SBF research can be broadly categorized:

Early Work: Focused on the synthesis and understanding of the basic properties of the SBF scaffold. acs.orggoogle.com

Rise of OLEDs: The late 1990s and 2000s saw a surge in research into SBF derivatives as host materials for PhOLEDs, particularly for blue emission, which remains a significant challenge in the field. techniques-ingenieur.fr The high triplet energy of the SBF core made it an ideal candidate. The famous hole-transporting material, Spiro-OMeTAD, a derivative of SBF, was introduced in 1998 and became a benchmark in the field of perovskite solar cells and solid-state dye-sensitized solar cells. acs.org

Functionalization and Diversification: More recent research has focused on the strategic functionalization of the SBF core to fine-tune its properties for a wider range of applications. This includes the development of SBF-based materials for organic solar cells, both as electron donors and non-fullerene acceptors, and as advanced host materials for thermally activated delayed fluorescence (TADF) OLEDs. pku.edu.cnrsc.orgresearchgate.net The introduction of fluorine atoms, for example, has been shown to tune photophysical properties and enhance the performance of blue OLEDs. researchgate.netrsc.org

Metal-Organic Frameworks (MOFs): In recent years, SBF-based ligands have been used to construct metal-organic frameworks (MOFs). These materials exhibit high thermal stability and have potential applications in catalysis and gas sorption. researchgate.netrsc.org

The continued exploration of new synthetic methodologies and the development of novel SBF derivatives with tailored functionalities ensure that this remarkable molecular platform will remain at the forefront of advanced materials research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H14Br2 B12099041 3,6-Dibromo-9,9'-spirobi[fluorene]

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H14Br2

Molecular Weight

474.2 g/mol

IUPAC Name

3,6-dibromo-9,9'-spirobi[fluorene]

InChI

InChI=1S/C25H14Br2/c26-15-9-11-23-19(13-15)20-14-16(27)10-12-24(20)25(23)21-7-3-1-5-17(21)18-6-2-4-8-22(18)25/h1-14H

InChI Key

NSWFZGFOUUCTIU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C=C(C=C5)Br)C6=C4C=CC(=C6)Br

Origin of Product

United States

Synthetic Methodologies for 3,6 Dibromo 9,9 Spirobi Fluorene and Its Precursors

Strategies for the Direct Bromination of 9,9'-Spirobi[fluorene]

The direct bromination of 9,9'-spirobi[fluorene] presents a conceptually straightforward approach to obtaining its brominated derivatives. However, controlling the regioselectivity of the bromination to exclusively yield the 3,6-dibromo isomer can be challenging. The reaction conditions, including the choice of brominating agent and solvent, play a critical role in determining the product distribution. While direct bromination has been explored for the synthesis of other brominated spirobifluorene isomers, such as the 2,2'-dibromo and 2,7-dibromo derivatives, specific and high-yielding protocols for the direct synthesis of 3,6-Dibromo-9,9'-spirobi[fluorene] are less commonly reported in the literature. ossila.comnih.gov This difficulty often necessitates the use of multi-step synthetic routes that rely on the construction of the spirobifluorene core from pre-functionalized precursors.

Synthesis of Key Intermediates: Brominated Fluorenones

A more controlled and widely adopted strategy for the synthesis of 3,6-Dibromo-9,9'-spirobi[fluorene] involves the use of brominated fluorenones as key building blocks. These intermediates already possess the desired bromine substitution pattern, which is then carried through the subsequent spiro-cyclization step.

Oxidation Pathways for Substituted Phenanthrene (B1679779) Derivatives to Yield 3,6-Dibromo-9-fluorenone

One of the primary methods for preparing 3,6-dibromo-9-fluorenone involves the oxidation of appropriately substituted phenanthrene derivatives. A common precursor for this transformation is 3,6-dibromophenanthrene-9,10-dione (B38615). chemicalbook.com The synthesis of this dione (B5365651) can be achieved by the bromination of 9,10-phenanthrenequinone. chemicalbook.com

A typical procedure for the synthesis of 3,6-dibromophenanthrene-9,10-dione involves reacting 9,10-phenanthrenequinone with bromine in nitrobenzene, using benzoyl peroxide as a radical initiator. The reaction mixture is heated to reflux, and upon completion, the product is precipitated by the addition of ethanol (B145695) and can be isolated in good yield. chemicalbook.com

The subsequent conversion of 3,6-dibromophenanthrene-9,10-dione to 3,6-dibromo-9-fluorenone can be accomplished through an oxidative rearrangement. This is typically carried out in an aqueous solution of potassium hydroxide (B78521) at elevated temperatures, with potassium permanganate (B83412) serving as the oxidizing agent. chemicalbook.com The reaction proceeds via the formation of a black intermediate before the slow addition of potassium permanganate. After the reaction is complete, the excess permanganate is quenched, and the product is precipitated by acidification. This method has been reported to provide the target 3,6-dibromo-9-fluorenone in high yield. chemicalbook.com

Table 1: Synthesis of 3,6-Dibromo-9-fluorenone via Oxidation of a Phenanthrene Derivative

Starting Material Reagents and Conditions Product Yield Reference

Alternative Synthetic Routes to Specifically Brominated Fluorenones

While the oxidation of phenanthrene derivatives is a robust method, other synthetic strategies for accessing specifically brominated fluorenones have also been developed. These alternative routes often provide flexibility in terms of substrate scope and functional group tolerance.

Palladium-catalyzed carbonylative cross-coupling reactions have emerged as a powerful tool for the synthesis of fluorenones. organic-chemistry.org For instance, the cyclocarbonylation of o-halobiaryls in the presence of a palladium catalyst and carbon monoxide can provide a direct route to the fluorenone core. organic-chemistry.org By starting with appropriately brominated o-halobiaryls, it is possible to synthesize specifically substituted fluorenones.

Another approach involves the intramolecular Friedel-Crafts acylation of biphenyl-2-carboxylic acids or their corresponding acyl chlorides. uni-muenchen.de This acid-catalyzed cyclization is a classical method for fluorenone synthesis. By utilizing a biphenyl (B1667301) precursor with the desired bromine substitution pattern, one can access the corresponding brominated fluorenone.

Furthermore, metal-free oxidative cyclization methods have gained traction as environmentally benign alternatives. For example, the tert-butyl hydroperoxide (TBHP)-promoted cross-dehydrogenative coupling of 2-(aminomethyl)biphenyls can lead to the formation of highly substituted fluorenones. nih.gov

Spiro-cyclization Approaches for the Formation of 3,6-Dibromo-9,9'-spirobi[fluorene]

With the key intermediate, 3,6-dibromo-9-fluorenone, in hand, the final and crucial step is the construction of the spirocyclic system to yield 3,6-Dibromo-9,9'-spirobi[fluorene]. This is typically achieved through either a Grignard reaction-based pathway or an acid-catalyzed condensation reaction.

Grignard Reaction-Based Synthetic Pathways

The Grignard reaction is a versatile and widely used method for the formation of carbon-carbon bonds. youtube.com In the context of spirobifluorene synthesis, this approach involves the reaction of a brominated fluorenone with an organometallic reagent derived from a 2-halobiphenyl, followed by an intramolecular cyclization.

A common strategy for the synthesis of 2,7-dibromo-9,9'-spirobifluorene, which can be adapted for the 3,6-isomer, involves the reaction of 2,7-dibromo-9-fluorenone (B76252) with the Grignard reagent prepared from 2-bromobiphenyl. ossila.comsigmaaldrich.com The initial nucleophilic addition of the Grignard reagent to the carbonyl group of the fluorenone forms a tertiary alcohol intermediate. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction) to close the second fluorene (B118485) ring and form the spiro center.

A patent describes a similar approach for the synthesis of bromo-9,9'-spirobifluorene derivatives starting from o-bromohalobenzene and a bromofluorenone. google.com The process involves the formation of a Grignard reagent from o-bromohalobenzene, which then reacts with the bromofluorenone. The resulting intermediate is then subjected to acid-catalyzed ring closure to afford the final spirobifluorene product. google.com

Acid-Catalyzed Condensation Reactions for Spiro-System Formation

Acid-catalyzed condensation reactions provide an alternative and often efficient route to spirobifluorene systems. A notable one-pot synthesis of spiro[fluorene-9,9′-xanthene] (SFX), a structurally related spiro compound, has been developed using an excess of methanesulfonic acid (MeSO3H) as the catalyst. 20.210.105 This method involves the reaction of a fluorenone with a phenol (B47542) derivative. The reaction is believed to proceed through a thermodynamically controlled cyclization. 20.210.105 While this specific example leads to a spiro[fluorene-9,9'-xanthene] (B3069175) core, similar acid-catalyzed condensation strategies can be envisioned for the synthesis of spirobifluorene systems by employing different starting materials. For instance, the self-condensation of a fluorenol derivative or the reaction of a fluorenone with a suitable biphenyl derivative under strong acid catalysis could potentially lead to the formation of the spirobifluorene skeleton.

Another example of acid-catalyzed spiro-cyclization is the synthesis of spiro[cyclohexane-1,9′-fluorene] derivatives, where a key step involves the hydrolysis of a cyanocyclohexene intermediate in a mixture of acetic and phosphoric acid to yield the spiro ketone. epa.gov This demonstrates the utility of acidic conditions in promoting the formation of spirocyclic systems.

Comparative Analysis of Synthetic Efficiencies, Yields, and Scalability of Relevant Dibromospirobifluorene Syntheses

The synthesis of dibromospirobifluorene isomers can be achieved through various methods, each with its own advantages and disadvantages in terms of efficiency, yield, and scalability. A comparative analysis of the synthetic routes for 2,2'-dibromo-9,9'-spirobi[fluorene] and 2,7-dibromo-9,9'-spirobi[fluorene] provides insight into the challenges and opportunities in synthesizing these valuable compounds.

2,2'-Dibromo-9,9'-spirobi[fluorene]: An improved synthesis for this isomer has been developed that avoids the often problematic direct dibromination of 9,9'-spirobifluorene or the use of a Sandmeyer reaction. nih.gov This method provides pure 2,2'-dibromo-9,9'-spirobi[fluorene].

2,7-Dibromo-9,9'-spirobi[fluorene]: This isomer is typically prepared from 2,7-dibromo-9-fluorenone by reacting it with a Grignard reagent derived from 2-bromobiphenyl. ossila.com This approach allows for the introduction of the second fluorene moiety to form the spiro center.

The following table provides a comparative overview of the synthetic methodologies for these dibromospirobifluorene isomers.

CompoundSynthetic MethodPrecursorsKey Reagents/CatalystsYieldReaction TimeScalability Considerations
3,6-Dibromo-9,9'-spirobi[fluorene] (Proposed)Tf₂O-mediated dehydrative coupling or one-pot acid-catalyzed cyclization3,6-Dibromo-9-fluorenone, Biphenyl derivativeTf₂O or MeSO₃HPotentially high, based on analogous reactionsVariable, potentially 24 hours for one-pot methodsOne-pot methods are generally more scalable due to fewer intermediate purification steps.
2,2'-Dibromo-9,9'-spirobi[fluorene]Improved synthesis avoiding direct bromination or Sandmeyer reactionUndisclosed in abstractUndisclosed in abstractImprovedUndisclosed in abstractAvoiding hazardous reagents like those in Sandmeyer reactions improves safety and scalability.
2,7-Dibromo-9,9'-spirobi[fluorene]Grignard reaction followed by cyclization2,7-Dibromo-9-fluorenone, 2-BromobiphenylMagnesium, Acid catalystHigh purity (>99%) commercially available, suggesting efficient synthesisTypically involves overnight reaction for Grignard step, followed by cyclization.Grignard reactions are highly scalable, making this a viable industrial method.

Considerations for Sustainable and Green Chemistry Approaches in 3,6-Dibromo-9,9'-spirobi[fluorene] Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of 3,6-dibromo-9,9'-spirobi[fluorene] synthesis, several strategies can be employed to enhance the sustainability of the process.

One-Pot Syntheses: A key principle of green chemistry is to minimize the number of synthetic steps to improve efficiency and reduce waste. One-pot reactions, where multiple transformations occur in a single reaction vessel, are highly desirable. 20.210.105pku.edu.cn The proposed one-pot synthesis of 3,6-dibromo-9,9'-spirobi[fluorene] using an acid catalyst like MeSO₃H aligns with this principle by potentially reducing the need for isolation and purification of intermediates, thereby saving solvents and energy. 20.210.105

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and enhanced selectivity. researchgate.netrsc.orgnih.gov The application of microwave-assisted synthesis to the preparation of spiro compounds has been shown to be a rapid and high-yield method. researchgate.net Exploring microwave-assisted conditions for the spirocyclization step in the synthesis of 3,6-dibromo-9,9'-spirobi[fluorene] could offer a greener alternative to conventional heating methods.

Use of Greener Solvents: The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are toxic, volatile, and difficult to recycle. Green chemistry encourages the use of safer, more environmentally benign solvents. Research into green solvents for solid-phase peptide synthesis has identified alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) as less toxic substitutes for commonly used solvents like DMF and NMP. biotage.com For the synthesis of spirobifluorene derivatives, exploring the use of such greener solvents or even water, where feasible, could significantly improve the sustainability of the process. For instance, the synthesis of the precursor 3,6-dibromo-9-fluorenone is carried out in water, which is an excellent green solvent. chemicalbook.com

Atom Economy: The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a cornerstone of green chemistry. Synthetic routes with high atom economy are preferred as they generate less waste. The proposed dehydrative coupling and one-pot cyclization methods for forming the spirobifluorene core are likely to have good atom economy, as the main byproduct is water.

By integrating these green chemistry principles into the synthetic design, the production of 3,6-dibromo-9,9'-spirobi[fluorene] can be made more efficient, safer, and environmentally friendly.

Molecular Engineering and Derivatization Strategies for 3,6 Dibromo 9,9 Spirobi Fluorene

Role of Bromine Substituents in Facilitating Subsequent Functionalization via Cross-Coupling

The bromine atoms on the 3,6-Dibromo-9,9'-spirobi[fluorene] molecule are the linchpin for its derivatization. These halogen substituents serve as highly effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions. This process typically begins with the oxidative addition of a low-valent palladium(0) complex into the aryl C-Br bond, forming a palladium(II) intermediate. This step is crucial as it activates the otherwise inert carbon center on the fluorene (B118485) ring, making it susceptible to reaction with a nucleophilic coupling partner.

The reactivity of the C-Br bond allows for a modular approach to synthesis, where different building blocks can be "coupled" to the spirobifluorene core. This versatility is fundamental to molecular engineering, allowing researchers to systematically modify the electronic character of the parent molecule. For instance, attaching electron-donating or electron-withdrawing groups can precisely adjust the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect in designing materials for specific electronic applications. The well-established nature of cross-coupling chemistry provides a reliable and powerful toolkit for creating a diverse library of spirobifluorene derivatives from a single brominated precursor.

Advanced Cross-Coupling Reactions for C-C Bond Formation

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful methods to achieve this transformation on aromatic scaffolds like 3,6-Dibromo-9,9'-spirobi[fluorene].

Suzuki Coupling for Polymerization and Oligomer Synthesis

The Suzuki-Miyaura coupling reaction is a widely used method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. acs.org For a bifunctional molecule like 3,6-Dibromo-9,9'-spirobi[fluorene], this reaction is particularly valuable for synthesizing conjugated polymers and oligomers. acs.org

In a typical polymerization, the dibrominated spirobifluorene monomer can be reacted with a diboronic acid or ester comonomer (an AA/BB approach). This step-growth polymerization extends the π-conjugation of the resulting polymer, which is essential for charge transport in organic semiconductors. The unique, bulky, and non-planar structure of the spirobifluorene unit helps to disrupt intermolecular packing, leading to materials with good solubility and high morphological stability. libretexts.org

EntryCatalyst / LigandBaseSolventCoupling Partner (Example)Product Type
1Pd(PPh₃)₄K₂CO₃Toluene/H₂OFluorene-2,7-diboronic acidConjugated Polymer
2Pd₂(dba)₃ / SPhosK₃PO₄DioxaneBenzene-1,4-diboronic acidπ-Conjugated Oligomer
3Pd(OAc)₂ / P(t-Bu)₃Cs₂CO₃THFPhenylboronic acid3,6-Diphenyl-9,9'-spirobi[fluorene]

This table represents typical conditions for Suzuki coupling on analogous aryl bromide systems.

Sonogashira Coupling for the Construction of π-Conjugated Systems

The Sonogashira coupling reaction forms a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This reaction is instrumental in constructing rigid, linear π-conjugated systems by introducing alkyne (ethynyl) linkers. nih.gov When applied to 3,6-Dibromo-9,9'-spirobi[fluorene], Sonogashira coupling can be used to attach acetylenic groups, which can then be used in further transformations or to extend the conjugation length of the molecule.

The resulting arylalkyne structures often exhibit interesting photophysical properties and are key building blocks for molecular wires, nonlinear optical materials, and organic semiconductors. nih.gov The reaction conditions are generally mild and tolerant of various functional groups. nih.gov

EntryCatalyst / Co-catalystLigandBaseSolventCoupling Partner (Example)Product Type
1Pd(PPh₃)₂Cl₂ / CuIPPh₃Triethylamine (TEA)THFPhenylacetylene3,6-Bis(phenylethynyl)-9,9'-spirobi[fluorene]
2Pd(OAc)₂ / CuIP(t-Bu)₃Diisopropylamine (DIPA)TolueneTrimethylsilylacetylene3,6-Bis(trimethylsilylethynyl)-9,9'-spirobi[fluorene]
3Pd(PPh₃)₄ / CuI-PiperidineDMF1-Hexyne3,6-Bis(hex-1-yn-1-yl)-9,9'-spirobi[fluorene]

This table represents typical conditions for Sonogashira coupling on analogous aryl bromide systems.

Buchwald–Hartwig Coupling for Arylamine and Carbazole Functionalization

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen (C-N) bond between an aryl halide and an amine. rsc.orgnih.gov This reaction is exceptionally important in materials science for synthesizing arylamine derivatives, which are widely used as hole-transporting materials in OLEDs.

Reacting 3,6-Dibromo-9,9'-spirobi[fluorene] with primary or secondary amines, such as diphenylamine (B1679370) or carbazole, via Buchwald-Hartwig amination allows for the direct installation of these crucial hole-transporting moieties. sigmaaldrich.com The choice of palladium catalyst and, critically, the phosphine (B1218219) ligand is key to achieving high yields and broad substrate scope. rsc.org The resulting 3,6-diamino-spirobifluorene derivatives benefit from the excellent electronic properties of the arylamine groups combined with the morphological stability of the spirobifluorene core.

EntryCatalyst / PrecatalystLigandBaseSolventCoupling Partner (Example)Product Type
1Pd₂(dba)₃XPhosNaOtBuTolueneDiphenylamine3,6-Bis(diphenylamino)-9,9'-spirobi[fluorene]
2Pd(OAc)₂RuPhosCs₂CO₃DioxaneCarbazole3,6-Di(9H-carbazol-9-yl)-9,9'-spirobi[fluorene]
3BrettPhos Pd G3K₃PO₄sec-ButanolAnilineN3,N6-diphenyl-9,9'-spirobi[fluorene]-3,6-diamine

This table represents typical conditions for Buchwald-Hartwig amination on analogous aryl bromide systems.

Introduction of Diverse Electronic Moieties

The ability to introduce a variety of functional groups with different electronic characteristics is central to the design of novel organic materials. The brominated spirobifluorene core serves as a blank canvas for this purpose.

Integration of Electron-Donating Amine-Based Substituents

As mentioned, the Buchwald-Hartwig amination is a primary method for incorporating electron-donating amine-based substituents onto the 3,6-positions of the spirobifluorene scaffold. rsc.org Arylamines, like diphenylamine and its derivatives, are strong electron donors that can effectively raise the HOMO level of the molecule. This is a critical parameter for matching the energy levels of adjacent layers in an electronic device, such as facilitating efficient hole injection from an anode or into an emissive layer.

The integration of these amine groups transforms the spirobifluorene core into a potent hole-transporting material. The non-planar spiro center prevents the extensive crystallization that can be detrimental to device performance, while the terminal amine groups provide the necessary electronic functionality for charge transport. libretexts.org The synthesis of well-known hole-transport material Spiro-NPB, which is based on a diamino-spirobifluorene structure, highlights the success of this strategy. libretexts.org

Tailoring with Alkyl and Alkyloxy Chain Modifications

The introduction of alkyl and alkyloxy side chains to the spirobifluorene core is a widely used strategy to modify the material's properties. These modifications primarily influence solubility, film-forming capabilities, and solid-state packing, which in turn affect charge transport and device performance.

For instance, the synthesis of 2,7-dibromo-3',6'-dibutoxyspiro[fluorene-9,9'-xanthene] (SFX-R2) involves the reaction of 2,7-dibromospiro[fluorene-9,9'-xanthene]-3',6'-diol with n-iodobutane in the presence of potassium carbonate. rsc.org This addition of butoxy chains enhances the solubility of the molecule, a crucial factor for solution-based processing of organic electronic devices. The synthesis of various spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) core modules, such as 2Br-SFX and 4Br-SFX, has been achieved through a one-pot synthesis method using starting materials like 2,7-dibromo-9-fluorenone (B76252). acs.org These core modules can then be further modified with side chains to fine-tune their properties for applications in solar cells. acs.org

Incorporation of Pyridine and Other Heteroaromatic Systems

The incorporation of nitrogen-containing heteroaromatic systems, such as pyridine, into the spirobifluorene framework is a powerful method for altering the electronic characteristics of the resulting materials. These modifications can influence the energy levels (HOMO/LUMO), charge injection/transport properties, and intermolecular interactions.

A notable example is the synthesis of a spirobifluorene derivative incorporating four perylenediimide (PDI) units at the periphery (SBF-PDI4). nih.gov This molecule exhibits a low-lying LUMO energy level of -4.11 eV, making it an effective electron acceptor in organic solar cells. nih.gov In another approach, a one-step palladium-catalyzed cross-coupling reaction has been used to synthesize 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF), demonstrating the versatility of coupling reactions for incorporating complex aromatic systems. pku.edu.cn

Strategies for the Development of Chiral Spirobifluorene Architectures

The inherent chirality of the spirobifluorene scaffold, arising from the non-planar arrangement of the two fluorene units, has led to significant research into the development of chiral spirobifluorene architectures. nih.govresearchgate.net These chiral materials are of great interest for applications in chiroptical systems and devices. nih.gov

The synthesis of chiral spirobifluorenes often involves the functionalization at the 2,2'-positions, which induces axial chirality. rsc.org One strategy involves a four-step sequence of twofold Friedel–Crafts acylation, Baeyer–Villiger oxidation, hydrolysis, and triflate formation to produce key intermediates like (P)-9,9′-bispirofluorene-2,2′-bistriflate. rsc.org Chiral resolution of dihydroxy intermediates can be achieved using chiral High-Performance Liquid Chromatography (HPLC). rsc.org These chiral precursors can then be used to construct more complex structures, such as chiral organic cages, through reactions with appropriate linkers. rsc.org Theoretical and experimental studies have confirmed that chiral spirobifluorenes can form stable systems with tailored optical and chiroptical properties. researchgate.net

Rational Design for Integration into Polymeric Backbones

The incorporation of the 3,6-dibromo-9,9'-spirobi[fluorene] unit into polymeric structures is a key strategy for developing high-performance materials for organic electronics. Polymerization offers advantages such as improved film-forming properties, enhanced mechanical stability, and the potential for large-area device fabrication.

Homo- and Co-polymerization Approaches for Spirobifluorene-Based Polymers

Both homopolymerization and copolymerization strategies are employed to create spirobifluorene-based polymers with desired properties. In homopolymerization, the spirobifluorene monomer is polymerized to form a polymer chain consisting of repeating spirobifluorene units.

Copolymerization, on the other hand, involves the polymerization of the spirobifluorene monomer with other comonomers. This approach allows for the fine-tuning of the resulting polymer's electronic and physical properties by carefully selecting the comonomers. For example, the unique three-dimensional structure of spirobifluorene can introduce significant spatial site resistance in a polymer, which can inhibit crystallization and lead to amorphous materials. researchgate.net The ratio of spirobifluorene in the copolymer can be adjusted to control the degree of crystallinity and, consequently, the material's properties. researchgate.net

Crosslinking Methodologies for Enhanced Material Stability

To improve the stability and solvent resistance of hole-transporting layers (HTLs) and emissive layers in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs), crosslinking strategies are often employed. rsc.orgrsc.orgnih.gov These methods create a three-dimensional polymeric network that is insoluble and morphologically stable. rsc.org

Advanced Spectroscopic and Characterization Techniques for Structural Elucidation and Electronic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the precise structural confirmation of 3,6-Dibromo-9,9'-spirobi[fluorene]. Both ¹H and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom within the molecule.

¹H NMR: The proton NMR spectrum of a related compound, 3,6-dibromo-9,9-dioctyl-9H-fluorene, provides insight into the types of signals expected for the fluorene (B118485) core. researchgate.net For 3,6-Dibromo-9,9'-spirobi[fluorene], the aromatic protons will exhibit characteristic chemical shifts and coupling patterns in the downfield region of the spectrum. The protons on the brominated fluorene unit are expected to show distinct signals compared to those on the unsubstituted fluorene unit due to the electron-withdrawing effect of the bromine atoms.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spiro carbon atom, a key feature of the molecule, will have a unique chemical shift. The carbons bonded to bromine will also show distinct signals, typically at a lower field compared to their unsubstituted counterparts. For example, in a similar spirobifluorene derivative, the spiro carbon appears at a specific chemical shift, confirming the spiro-linkage.

High-Resolution Mass Spectrometry (HRMS, MALDI-TOF) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are essential for determining the precise molecular weight and confirming the elemental composition of 3,6-Dibromo-9,9'-spirobi[fluorene].

HRMS: This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The experimentally determined mass is compared to the calculated mass for C₂₅H₁₄Br₂, providing strong evidence for the compound's identity. researchgate.net

MALDI-TOF: This soft ionization technique is particularly useful for analyzing large and non-volatile molecules like 3,6-Dibromo-9,9'-spirobi[fluorene]. It allows for the detection of the molecular ion peak with minimal fragmentation, further confirming the molecular weight. nih.gov The analysis of related spiro compounds by MALDI-TOF has proven effective in their characterization. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Elucidating Electronic Transitions and Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions and absorption properties of 3,6-Dibromo-9,9'-spirobi[fluorene]. The absorption spectrum reveals the wavelengths of light the molecule absorbs, which correspond to the energy required to promote electrons from the ground state to excited states.

The UV-Vis spectrum of 3,6-Dibromo-9,9'-spirobi[fluorene] is expected to show absorption bands characteristic of the fluorene chromophore. The spiro-linkage, which disrupts conjugation between the two fluorene units, results in absorption properties that are largely representative of the individual fluorene moieties. ossila.com The presence of bromine atoms may cause a slight red-shift in the absorption maxima compared to the parent 9,9'-spirobifluorene. Studies on similar fluorene derivatives show distinct absorption bands that are analyzed to understand the electronic structure. researchgate.net

Photoluminescence (PL) Spectroscopy for Investigating Emission Behavior and Quantum Yields

Photoluminescence (PL) spectroscopy is a powerful technique for studying the emission properties of 3,6-Dibromo-9,9'-spirobi[fluorene]. After absorbing light, the molecule can relax to the ground state by emitting a photon, and the spectrum of this emitted light provides information about the excited state.

The PL spectrum reveals the emission wavelength, which is typically red-shifted compared to the absorption wavelength (Stokes shift). The quantum yield, a measure of the efficiency of the emission process, can also be determined. For many fluorene-based materials, high photoluminescence quantum yields are observed, making them suitable for applications in organic light-emitting diodes (OLEDs). sigmaaldrich.com The emission behavior of 3,6-Dibromo-9,9'-spirobi[fluorene] is influenced by its rigid structure, which can minimize non-radiative decay pathways and enhance emission. ossila.com The investigation of related spiro[fluorene-9,9'-xanthene] (B3069175) derivatives has shown that their emission properties can be tuned through chemical modifications. acs.org

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Determining Redox Potentials and Energy Levels

Electrochemical techniques, particularly cyclic voltammetry (CV), are used to determine the redox potentials of 3,6-Dibromo-9,9'-spirobi[fluorene]. These measurements are crucial for estimating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be calculated. These energy levels are critical in determining the suitability of the material for use in electronic devices, as they govern charge injection and transport properties. For instance, the HOMO level of a hole-transporting material needs to align with the work function of the anode for efficient hole injection. The study of similar spiro-compounds has utilized cyclic voltammetry to evaluate their energy levels for photovoltaic applications. acs.org

Advanced Spectroscopic Methods for Excited State Dynamics (e.g., Time-Resolved Spectroscopy)

Time-resolved spectroscopy techniques are employed to investigate the dynamics of the excited states of 3,6-Dibromo-9,9'-spirobi[fluorene]. These methods provide insights into the lifetimes of the excited states and the various relaxation pathways available to the molecule after photoexcitation.

Techniques such as time-resolved fluorescence spectroscopy can measure the decay of the fluorescence emission over time, providing the fluorescence lifetime. mdpi.com This information is crucial for understanding the competition between radiative and non-radiative decay processes. Studies on fluorene derivatives have utilized time-resolved spectroscopy to probe intramolecular energy transfer and excimer formation, revealing complex excited-state dynamics. nih.govuea.ac.uk The investigation of the excited-state dynamics of substituted fluorene derivatives has highlighted the significant role of the molecular structure and solvent interactions in mediating the relaxation pathways. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of 3,6-Dibromo-9,9'-spirobi[fluorene] in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, the precise positions of all atoms in the crystal lattice can be determined.

Compound Name Index

3,6-Dibromo-9,9'-spirobi[fluorene]
3,6-dibromo-9,9-dioctyl-9H-fluorene
9,9'-spirobifluorene
spiro[fluorene-9,9'-xanthene]

Computational Chemistry and Theoretical Investigations of 3,6 Dibromo 9,9 Spirobi Fluorene Derivatives

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure Analysis

Density Functional Theory (DFT) is a widely utilized computational method for investigating the ground-state properties of molecules. researchgate.netresearchgate.net It allows for the optimization of molecular geometries and the analysis of electronic structures, which are fundamental to understanding the behavior of these compounds. researchgate.net For derivatives of 3,6-Dibromo-9,9'-spirobi[fluorene], DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional arrangement of atoms. pku.edu.cnnih.gov These calculations have confirmed the characteristic perpendicular orientation of the two fluorene (B118485) units in spirobifluorene systems, a key feature influencing their electronic properties. pku.edu.cn

A critical aspect of electronic structure analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the electronic and optical properties of a molecule. nih.govresearchgate.net

DFT calculations have been instrumental in predicting the HOMO and LUMO energies of 3,6-Dibromo-9,9'-spirobi[fluorene] and its derivatives. pku.edu.cn The spiro-linkage in these molecules helps to maintain a high triplet energy by disrupting conjugation between the two fluorene units. The bromine atoms at the 3 and 6 positions can further influence the electronic properties. Generally, electron-donating or electron-withdrawing substituents can be introduced to the spirobifluorene core to tune the HOMO and LUMO energy levels for specific applications. nih.gov For instance, a structurally related 9,9'-spirobi[9H-fluorene] (SBF) cored molecule with four perylenediimide (PDI) groups exhibited a low-lying LUMO energy level of -4.11 eV. nih.gov

Table 1: Calculated HOMO, LUMO, and Energy Gap for a Spirobifluorene Derivative

Property Energy (eV)
HOMO -4.833
LUMO -0.630
Energy Gap 4.203

This table presents data for a naphthalene (B1677914) core with a dimethylamino substituent, illustrating a significant reduction in the HOMO-LUMO gap upon substitution. nih.gov

Spin-orbit coupling (SOC) is a relativistic effect that describes the interaction between an electron's spin and its orbital motion. aps.org In the context of organic molecules, particularly those containing heavy atoms like bromine, SOC plays a significant role in facilitating intersystem crossing (ISC), the transition between singlet and triplet excited states. nih.gov

Computational methods are employed to calculate the magnitude of SOC, which is a key factor in determining the efficiency of phosphorescence. The presence of bromine atoms in 3,6-Dibromo-9,9'-spirobi[fluorene] is expected to enhance SOC due to the heavy atom effect. This, in turn, can promote the population of triplet states, making these compounds promising candidates for phosphorescent materials. Theoretical models can quantify this effect, providing valuable insights for the design of efficient emitters. nih.govrsc.org The development of versatile codes allows for the calculation of SOC elements between singlet and triplet states using methods based on time-dependent density functional theory (TDDFT). nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orguci.edu It has become a standard computational tool for predicting and understanding the absorption and emission spectra of organic compounds. researchgate.netsci-hub.se

TD-DFT calculations can simulate the ultraviolet-visible (UV-Vis) absorption and emission (fluorescence and phosphorescence) spectra of 3,6-Dibromo-9,9'-spirobi[fluorene] derivatives. nih.govnih.gov By calculating the energies of vertical excitations from the ground state to various excited states, the absorption spectrum can be predicted. nih.gov Similarly, by optimizing the geometry of the lowest singlet (S1) and triplet (T1) excited states, the emission energies can be determined.

These simulations provide valuable information on how chemical modifications to the 3,6-Dibromo-9,9'-spirobi[fluorene] core affect its photophysical properties. For example, TD-DFT can be used to understand the effect of different substituents on the color and efficiency of light emission. nih.gov

Table 2: Calculated Excitation and Emission Properties for a Fluorene-Phenylene Copolymer

Property Calculated Value
Vertical Excitation Energy (eV) 2.89
Fluorescence Energy (eV) 2.27
Radiative Lifetime (ns) 0.55

This table shows extrapolated values for an infinite chain length of a fluorene-phenylene copolymer, providing a theoretical basis for understanding the photophysical properties of related polymeric systems. nih.gov

Phosphorescence is the emission of light from a triplet excited state. The efficiency of this process is highly dependent on the rate of intersystem crossing (ISC) from the initially formed singlet excited state to a triplet state. TD-DFT, in conjunction with methods to calculate spin-orbit coupling, can be used to investigate the pathways and rates of ISC. nih.gov

For 3,6-Dibromo-9,9'-spirobi[fluorene] derivatives, the heavy bromine atoms are expected to provide efficient ISC channels. Theoretical calculations can identify the specific singlet and triplet states involved and estimate the rate of transition between them. This information is crucial for designing molecules with high phosphorescence quantum yields, which are desirable for applications such as organic light-emitting diodes (OLEDs).

Molecular Dynamics and Chain-Packing Simulations for Polymer Morphology Prediction

While the previous sections focused on the properties of individual molecules, the performance of materials in solid-state devices is also heavily influenced by their morphology, i.e., how the molecules pack together. Molecular dynamics (MD) simulations are a computational technique used to predict the arrangement of molecules in the solid state.

Theoretical Elucidation of Nonplanar Spiro-Conjugation Effects and Steric Hindrance on Electronic and Optoelectronic Properties

The unique three-dimensional and nonplanar structure of 3,6-Dibromo-9,9'-spirobi[fluorene] and its derivatives gives rise to complex electronic and optoelectronic behaviors, which have been elucidated through computational chemistry and theoretical investigations. The interplay between spiro-conjugation and steric hindrance, particularly influenced by the substitution pattern, is a key determinant of the material's properties and its suitability for various applications, such as in organic light-emitting diodes (OLEDs).

Theoretical studies, often employing density functional theory (DFT), have been instrumental in understanding the structure-property relationships in spirobifluorene (SBF) systems. The spiro center, a quaternary carbon atom, connects two fluorene units perpendicularly. This orthogonal arrangement disrupts the π-conjugation pathway between the two fluorene moieties, which is a defining characteristic of spiro compounds. However, a through-space electronic interaction known as spiro-conjugation can still occur. acs.org This phenomenon involves the interaction of the π-orbitals of the two perpendicular fluorene systems, leading to a splitting of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

The substitution pattern on the spirobifluorene core significantly modulates these electronic properties. In the case of 3,6-disubstituted SBFs, such as 3,6-Dibromo-9,9'-spirobi[fluorene], the substituents are located at the meta-positions relative to the biphenyl (B1667301) linkage within each fluorene unit. This substitution pattern has been shown to reduce the electronic coupling between the SBF fragments. rsc.org This is in contrast to the more extensively studied 2,7-substituted SBFs, where the para-substitution enhances the π-conjugation along the molecular axis. The reduced conjugation in 3,6-disubstituted SBFs is advantageous for certain applications, particularly for host materials in phosphorescent OLEDs (PhOLEDs), where a high triplet energy is required to efficiently confine the excitons on the phosphorescent guest emitter. techniques-ingenieur.fr

Computational models have been used to predict the electronic and optoelectronic properties of SBF derivatives. These models can calculate key parameters such as HOMO and LUMO energy levels, the HOMO-LUMO energy gap, and triplet energies. These theoretical calculations are crucial for the rational design of new materials with tailored properties. For example, the high triplet energy of the SBF core, a result of the disrupted conjugation, makes it an excellent building block for host materials in blue PhOLEDs. techniques-ingenieur.frresearchgate.net

A comparative study of different substitution patterns on the SBF core highlights the importance of the 3,6-disubstitution. The table below summarizes the key properties of SBF-based hole-transporting materials (HTMs) with different substitution patterns, demonstrating the impact on their performance in OLEDs.

CompoundSubstitution PatternMaximum External Quantum Efficiency (EQEmax) in Green PhOLED (%)Maximum External Quantum Efficiency (EQEmax) in Blue PhOLED (%)
3,3′,6,6′-TDTA-SBF 3,3',6,6'-Tetra-substituted26.429.8
3,6-DDTA-SBF 3,6-Di-substituted--
TAPC Reference HTM--

Data adapted from a study on SBF-based hole-transporting materials. rsc.org The study highlights that 3,6-substituted SBFs are suitable as universal HTMs for red, green, and blue OLEDs. rsc.org

The theoretical elucidation of these complex interactions between the nonplanar structure, spiro-conjugation, and steric hindrance is vital for the continued development of advanced organic electronic materials based on the 3,6-Dibromo-9,9'-spirobi[fluorene] scaffold.

Applications in Organic Electronic and Optoelectronic Devices

Role as Host Materials in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 3,6-Dibromo-9,9'-spirobi[fluorene] are highly valued as host materials in phosphorescent OLEDs (PhOLEDs). The spirobifluorene (SBF) core's sp³-hybridized carbon atom effectively disrupts conjugation across the two fluorene (B118485) units. This structural feature, particularly with substitution at the 3 and 6 positions, results in a high triplet energy level, which is critical for efficiently hosting blue, green, and red phosphorescent emitters without quenching their emission. The meta-linkage of substituents at the 3,6-positions leads to electronic decoupling, further enhancing the triplet energy compared to their 2,7-substituted counterparts. This makes 3,6-substituted SBFs suitable as universal host materials for full-color displays.

The high triplet energy of 3,6-substituted spirobifluorene derivatives makes them particularly effective hosts for high-energy blue and green phosphorescent emitters. Research has demonstrated that by incorporating di-4-tolylamino groups at the 3 and 6 positions of the SBF skeleton, highly efficient and stable OLEDs can be fabricated.

For instance, the derivative 3,3',6,6'-tetra(N,N-ditolylamino)-9,9'-spirobifluorene (3,3',6,6'-TDTA-SBF) has been successfully employed as a universal host material for red, green, and blue PhOLEDs. These devices have achieved remarkable maximum external quantum efficiencies (EQEmax) of 26.1% for red, 26.4% for green, and 25.4% for blue emission. Similarly, another derivative, 3,6-bis(di-p-tolylamino)-9,9'-spirobifluorene (3,6-DDTA-SBF) , has also shown excellent performance as a host material.

Furthermore, pyridine-substituted spirobifluorene dyes, synthesized from a 4-bromo-spirobifluorene platform, have been developed as effective hosts for green and sky-blue PhOLEDs. These materials exhibit high triplet energy levels of around 2.7 eV, enabling high-performance devices with current efficiencies reaching approximately 63 cd/A for green and 16 cd/A for sky-blue PhOLEDs. researchgate.net

A key strategy for enhancing the performance of SBF-based OLEDs lies in the precise molecular design of the host material. The substitution pattern on the spirobifluorene core is a critical factor. The meta-linkage at the 3,6-positions has proven to be a superior strategy compared to the 2,7-substitution for achieving high triplet energies. This is due to the electronic decoupling effect, which minimizes the energy loss from the host to the phosphorescent guest, thereby maximizing electroluminescence efficiency.

Another effective strategy is the development of co-host systems, where two different host materials are blended to optimize charge transport and exciton (B1674681) formation within the emissive layer. This approach helps in achieving a more balanced charge injection and transport, leading to improved efficiency and reduced efficiency roll-off at high brightness. For example, the use of a TADF (Thermally Activated Delayed Fluorescence) assistant dopant can facilitate more efficient energy transfer from the host to the phosphorescent emitter, further boosting device performance.

The introduction of specific functional groups, such as the di-4-tolylamino groups in 3,3',6,6'-TDTA-SBF , has been shown to result in extremely low efficiency roll-off, particularly in green and blue devices. This indicates that the excitons are well-confined and efficiently utilized for light emission, even at high current densities, which is crucial for practical display and lighting applications.

Function as Hole-Transporting Materials (HTMs) in Advanced Photovoltaic Devices

The spirobifluorene scaffold is a cornerstone in the design of hole-transporting materials (HTMs) for advanced photovoltaic devices, most notably perovskite solar cells (PSCs) and solid-state dye-sensitized solar cells (sDSCs). The benchmark HTM, Spiro-OMeTAD, features a 2,7-substituted spirobifluorene core. However, the development of HTMs from the 3,6-dibromo precursor offers alternative synthetic pathways and potentially improved properties. The rigid and three-dimensional structure of these molecules helps to create uniform, amorphous films that facilitate efficient hole extraction from the perovskite or dye layer and transport to the electrode, while also preventing the crystallization that can be detrimental to device stability.

While Spiro-OMeTAD is the most widely used HTM in high-performance PSCs, its complex synthesis and the need for hygroscopic dopants to improve conductivity and device performance have driven the search for alternatives. researchgate.netnih.gov Derivatives based on the related spiro[fluorene-9,9′-xanthene] (SFX) core, which can be synthesized from dibromo-fluorenone precursors, have emerged as highly promising HTMs.

For example, a series of SFX-based HTMs functionalized with different arylamine moieties have been designed and synthesized. One such material, mp-SFX-2PA , when used in a methylammonium (B1206745) lead iodide (MAPbI₃) based PSC, achieved a power conversion efficiency (PCE) of up to 16.8%, surpassing the 15.5% efficiency of the control device using Spiro-OMeTAD under the same conditions. rsc.org Furthermore, when employed with a mixed-cation perovskite layer, the PCE was further improved to 17.7%. rsc.org These SFX-based HTMs often exhibit suitable HOMO energy levels for efficient hole injection from the perovskite layer and can possess high hole mobility. researchgate.netrsc.org

A low-cost SFX-based HTM, designated X60 , has also demonstrated impressive performance, achieving a PCE of 19.84% in PSCs, which is competitive with devices based on Spiro-OMeTAD. rsc.orghisupplier.com

Below is a data table summarizing the performance of selected spiro-based HTMs in perovskite solar cells.

HTMPerovskite AbsorberVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Ref
mp-SFX-2PA MAPbI₃---16.8 rsc.org
Spiro-OMeTAD MAPbI₃ (Control)---15.5 rsc.org
X60 ----19.84 rsc.org
SP-SMe ----21.95 rsc.org
SP-Naph ----20.51 rsc.org
Spiro-OMeTAD (Control)---19.23 rsc.org

Voc: Open-circuit voltage, Jsc: Short-circuit current density, FF: Fill factor, PCE: Power conversion efficiency. Note: Dashes indicate data not specified in the provided source.

The success of spiro-based HTMs extends to solid-state dye-sensitized solar cells, where they replace the volatile liquid electrolyte, leading to improved device stability. The first efficient ssDSC reported in 1998 utilized Spiro-OMeTAD as the HTM. researchgate.net Since then, significant research has focused on developing new, low-cost, and high-performance HTMs.

The aforementioned X60 , a spiro[fluorene-9,9′-xanthene]-based HTM, has shown excellent performance in sDSCs. Devices incorporating X60 as the HTM achieved a high power conversion efficiency of 7.30%. rsc.orghisupplier.com This performance is comparable to that of the well-established Spiro-OMeTAD, but with the advantage of a more facile and cost-effective two-step synthesis. rsc.orghisupplier.com This makes such derivatives of dibromo-fluorene compounds very promising for the large-scale industrial production of sDSCs. rsc.org

The performance of the X60-based ssDSC is detailed in the table below.

HTMJsc (mA/cm²)Voc (V)FFPCE (%)Ref
X6011.380.890.727.30 hisupplier.com

Extension of π-Conjugation: Increasing the size of the π-conjugated system within the molecule can enhance intermolecular electronic coupling and facilitate charge hopping between adjacent molecules. This has been demonstrated by incorporating larger aromatic units, such as naphthalene (B1677914) rings, into the HTM structure. For example, the HTM X62 , which has a more extended conjugated system than its counterpart X61 and Spiro-OMeTAD, exhibits higher hole mobility and conductivity. acs.org

Introduction of Multiple Spiro Units: The incorporation of multiple spiro[fluorene-9,9′-xanthene] (SFX) units into a single molecule can lead to materials with deeper HOMO energy levels, higher hole mobility, and improved thermal stability compared to single-spiro-core molecules. acs.org

Functionalization with Electron-Rich Moieties: Attaching electron-donating groups, such as methoxy-substituted triphenylamine (B166846) or naphthylamine, to the spiro core is a common and effective strategy. These groups help to raise the HOMO energy level for better alignment with the perovskite valence band and can improve the material's solubility and film-forming properties.

Three-Dimensional Molecular Architecture: The inherent 3D structure of the spiro core is advantageous in preventing strong π-π stacking and crystallization. This ensures the formation of smooth, amorphous films, which are crucial for achieving uniform interfaces and high-performance devices. Further tailoring the molecular shape and the arrangement of peripheral groups can optimize molecular packing to create efficient charge transport pathways. acs.org

By applying these design principles, researchers can rationally develop novel HTMs derived from 3,6-dibromo-9,9'-spirobi[fluorene] with tailored properties for highly efficient and stable next-generation solar cells.

Active Components in Organic Field-Effect Transistors (OFETs)

While specific performance data for 3,6-Dibromo-9,9'-spirobi[fluorene] as the primary active material in Organic Field-Effect Transistors (OFETs) is not extensively documented in current literature, the foundational 9,9'-spirobifluorene (SBF) core is widely recognized for its beneficial characteristics in charge-transporting materials. The spiro-center, a tetrahedral sp³-hybridized carbon, connects two fluorene units perpendicularly. This distinctive structure imparts high rigidity, prevents intermolecular aggregation, and promotes the formation of stable amorphous films with high glass transition temperatures—all of which are critical for the reliability and longevity of OFET devices. researchgate.netossila.com

The SBF scaffold is integral to creating materials with good charge carrier transport. rsc.org For instance, derivatives like 2,2′,7,7′-tetrakis(N,N-di-p-methylphenylamino)-9,9′-spirobifluorene have been studied to understand their charge-transport properties. researchgate.net The spiro linkage minimizes close molecular stacking, which can otherwise lead to undesirable excimer formation and trapping of charge carriers. researchgate.net Materials based on the SBF core are noted for transporting charge carriers effectively, which is a fundamental requirement for the semiconductor channel in an OFET. rsc.org

Derivatives are often designed to enhance either hole or electron transport. For example, attaching electron-donating groups like diarylamines to the SBF core produces efficient hole-transport materials (HTMs), while incorporating electron-withdrawing groups results in electron-transport materials (ETMs). researchgate.netrsc.orgunimib.it The 3,6-dibromo positions on the spirobifluorene molecule provide reactive sites for synthesizing these advanced semiconducting materials, enabling the tuning of their electronic properties for either p-type (hole-transporting) or n-type (electron-transporting) OFET applications.

Fluorene-Based Organic Phosphine (B1218219) Derivatives as Specialized Luminescent Materials

The brominated nature of 3,6-Dibromo-9,9'-spirobi[fluorene] makes it a key intermediate for synthesizing fluorene-based organic phosphine and phosphine oxide derivatives, which are highly sought-after as luminescent materials and charge-transport layers in Organic Light-Emitting Diodes (OLEDs). nih.gov The bromine atoms can be readily substituted with phosphine or phosphine oxide groups through reactions like those involving diphenylphosphine (B32561) lithium. google.com

Phosphine oxide (P=O) moieties are particularly valuable in materials for optoelectronics. nih.gov The group's tetrahedral geometry and polar nature help to disrupt conjugation and maintain a high triplet energy level, which is crucial for hosting blue phosphorescent emitters. This also contributes to good thermal stability and the formation of stable amorphous morphologies.

A prime example of a spirobifluorene-phosphine oxide derivative is 2,7-bis(diphenylphosphoryl)-9,9′-spirobifluorene (SPPO13). Although the substitution pattern is different from the 3,6-isomer, its performance highlights the potential of this material class. SPPO13 has been successfully used as an amorphous, n-type host material in light-emitting electrochemical cells (LECs) and OLEDs, leading to devices with high efficiency, brightness, and improved operational stability. The combination of the rigid spirobifluorene core for thermal stability and charge transport with the electron-withdrawing phosphine oxide groups for high triplet energy and electron injection makes these compounds highly effective. rsc.org

The table below summarizes the performance of a light-emitting electrochemical cell using the spirobifluorene-phosphine oxide derivative SPPO13 as a host material.

Table 1: Performance of a Light-Emitting Electrochemical Cell (LEC) with SPPO13 Host

Parameter Value
Host Material 2,7-bis(diphenylphosphoryl)-9,9′-spirobifluorene (SPPO13)
Maximum Luminance 2940 cd m⁻²
Maximum Current Efficacy 37.9 cd A⁻¹
Operational Lifetime 700 hours at >100 cd m⁻²

Data sourced from reference .

Development of Sensing Platforms Based on Spirobifluorene Derivatives

The unique photophysical properties of spirobifluorene derivatives, particularly their fluorescence, make them excellent candidates for the development of highly sensitive chemical sensors. The 3,6-dibromo functionalization is a key step in creating polymers and nanostructures for these applications.

Research has demonstrated that spirobifluorene derivatives can be polymerized to form conjugated nanowires for sensing applications. Nanostructures made from conjugated polymers offer large specific surface areas, which is advantageous for detecting analytes with high sensitivity. One method involves the one-dimensional solid-state polymerization of spirobifluorene derivatives, triggered by high-energy single particles.

In this context, the bromination of the aromatic rings of the spirobifluorene monomer plays a crucial role. The presence of bromine atoms was found to be effective for increasing the radiolytic neutral radical yield through C–Br bond cleavage. This enhances the efficiency of the polymerization process, allowing for the controlled fabrication of nanowire networks. These resulting spirobifluorene-based nanowires possess favorable fluorescent and charge transport properties that are essential for advanced sensing systems.

The fluorescence of spirobifluorene-based materials can be harnessed for the detection of specific chemical compounds through a process known as fluorescence quenching. mdpi.comnih.gov This phenomenon occurs when an analyte molecule interacts with the fluorescent material, causing a decrease in the fluorescence intensity. This change in emission can be measured to determine the concentration of the analyte. nih.govmdpi.com

Conjugated polymers derived from brominated spirobifluorenes are particularly effective for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. rsc.org The nanowires fabricated from brominated spirobifluorene derivatives exhibit fluorescence that is quenched upon exposure to nitrobenzene. This indicates a photoinduced electron transfer (PET) from the electron-rich excited state of the polymer to the electron-accepting nitroaromatic compound, providing a clear signal for detection. mdpi.com This makes 3,6-Dibromo-9,9'-spirobi[fluorene] a valuable precursor for materials used in security and environmental monitoring applications. rsc.org

Utility as Ligands for Metal-Organic Frameworks (MOFs) and in Supramolecular Chemistry

The rigid and well-defined three-dimensional structure of the spirobifluorene unit makes it an excellent building block, or "ligand," for the construction of Metal-Organic Frameworks (MOFs) and other complex supramolecular structures. rsc.org MOFs are crystalline, porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.org

While the direct use of 3,6-Dibromo-9,9'-spirobi[fluorene] as a ligand is less common, it serves as a critical starting point for synthesizing more complex ligands. For example, the bromine atoms can be converted to carboxylic acid groups. A notable example is the synthesis of 4,4′,4′′,4′′′-(9,9′-spirobi[fluorene]-2,2′,7,7′-tetrayl)tetrabenzoic acid, a tetracarboxylate ligand. When this ligand is reacted with copper ions, it forms a MOF (denoted SBF-Cu) with a classic 2D layered topology. rsc.org The presence of the bulky, orthogonal SBF cores within the framework leads to specific interlayer interactions, creating a material with a high specific surface area and the ability to adsorb gases like hydrogen. rsc.org

Structure Function Relationships and Design Principles for Spirobifluorene Materials

Impact of the Spiro-Center Configuration on Electronic Decoupling and Enhanced Thermal Stability

The spiro-center, a defining feature of the 9,9'-spirobi[fluorene] framework, is a carbon atom that serves as a single point of connection between two perpendicular fluorene (B118485) units. This orthogonal arrangement is fundamental to the material's properties. The spiro-conjugation effectively disrupts the π-conjugation across the two fluorene moieties. This electronic decoupling is crucial as it allows each fluorene unit to function as an independent chromophore, which can be individually functionalized to tune the molecule's electronic properties.

Furthermore, the rigid and bulky nature of the spiro-center contributes significantly to the high thermal stability of spirobifluorene derivatives. The locked, three-dimensional structure restricts intramolecular rotations and vibrations that can lead to thermal degradation. This inherent stability is a key attribute for materials used in electronic devices that operate at elevated temperatures.

Influence of Bromine Substitution Position on Molecular Geometry, Electronic Structure, and Reactivity

The introduction of bromine atoms at the 3 and 6 positions of the spirobifluorene core has a profound impact on its molecular geometry, electronic structure, and reactivity. The substitution of hydrogen with the larger bromine atoms can induce steric strain, leading to subtle changes in bond angles and dihedral angles within the fluorene units.

From an electronic perspective, bromine is an electron-withdrawing group, which influences the energy levels of the molecule. The presence of bromine atoms can lower both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. researchgate.net This modification of the electronic structure is a key strategy in the design of materials for specific electronic applications. researchgate.net Moreover, the bromine atoms provide reactive sites for further chemical modifications through cross-coupling reactions, allowing for the synthesis of more complex molecular architectures with tailored properties. The introduction of bromine can also increase the stability and reactivity of the compound. researchgate.net

Rational Design Principles for Modulating Energy Levels and Optimizing Optoelectronic Performance

The ability to rationally design and tune the energy levels of organic semiconductors is paramount for optimizing their performance in optoelectronic devices. For 3,6-Dibromo-9,9'-spirobi[fluorene], several design principles can be applied to modulate its HOMO and LUMO energy levels.

One effective strategy is the introduction of electron-donating or electron-withdrawing substituents. researchgate.net Attaching electron-donating groups to the spirobifluorene core will generally raise the HOMO level, while electron-withdrawing groups will lower it. researchgate.netarxiv.org Conversely, the LUMO level is less affected by donor groups but is significantly lowered by acceptor groups. arxiv.org This principle allows for the fine-tuning of the energy gap and the alignment of energy levels with other materials in a device.

Another principle involves extending the π-conjugation of the fluorene units. By adding conjugated aromatic rings, it is possible to delocalize the π-electrons, which typically leads to a raising of the HOMO level and a lowering of the LUMO level, resulting in a smaller energy gap. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are instrumental in predicting these effects and guiding the rational design of new materials. arxiv.orgrsc.org

Role of Steric Hindrance and Nonplanar Conformation in Controlling Film-Forming Properties and Preventing Aggregation

The nonplanar, three-dimensional structure of 3,6-Dibromo-9,9'-spirobi[fluorene] plays a crucial role in its solid-state morphology. The steric hindrance provided by the orthogonal fluorene units and the bromine atoms prevents the molecules from packing too closely together. rsc.org This inhibition of π-π stacking and intermolecular aggregation is highly desirable for several reasons.

Firstly, it helps to maintain the intrinsic electronic properties of the individual molecules in the solid state. Aggregation can often lead to quenching of fluorescence and the formation of undesirable energy traps. Secondly, the nonplanar shape and the presence of bulky substituents can lead to the formation of amorphous, glassy films with high morphological stability. These smooth, uniform films are essential for the fabrication of high-performance electronic devices, as they minimize defects and ensure efficient charge transport.

Molecular Engineering Strategies for Enhancing Room-Temperature Phosphorescence (RTP)

The presence of bromine atoms in 3,6-Dibromo-9,9'-spirobi[fluorene] is a key feature for enabling and enhancing room-temperature phosphorescence (RTP). The "heavy atom effect" of bromine significantly promotes intersystem crossing (ISC), the process by which a molecule transitions from a singlet excited state to a triplet excited state. nih.govresearchgate.net Efficient ISC is a prerequisite for strong phosphorescence. nih.govresearchgate.net

Several molecular engineering strategies can be employed to further enhance the RTP of materials based on this compound:

Incorporation into a Rigid Matrix: Embedding the molecule in a rigid polymer matrix, such as poly(methyl methacrylate) (PMMA), can suppress non-radiative decay pathways by minimizing vibrational and rotational quenching of the triplet excitons. nih.gov

Promotion of H-aggregation: In some cases, specific crystalline packing arrangements, known as H-aggregation, can stabilize triplet excitons and lead to enhanced and prolonged RTP. nih.gov

Intramolecular Triplet-Triplet Energy Transfer (TTET): A sophisticated strategy involves designing molecules where an initial triplet state, efficiently generated on one part of the molecule (e.g., a bromo-substituted unit), can then be transferred to another part of the molecule with a lower triplet energy, from which phosphorescence occurs. nih.govresearchgate.net This can lead to a significant boost in phosphorescence quantum yield. nih.govresearchgate.net

StrategyMechanismEffect on RTP
Heavy Atom EffectEnhances spin-orbit coupling, promoting intersystem crossing. nih.govresearchgate.netIncreases phosphorescence efficiency. nih.gov
Rigid MatrixSuppresses non-radiative decay from vibrational and rotational motion. nih.govEnhances phosphorescence brightness and lifetime. nih.gov
H-aggregationStabilizes triplet excitons through specific molecular packing. nih.govCan lead to longer phosphorescence lifetimes. nih.gov
Intramolecular TTETEfficiently populates the lowest triplet state via an internal energy cascade. nih.govresearchgate.netBoosts phosphorescence quantum yield. nih.govresearchgate.net

Correlation Between Molecular Structure and Charge Carrier Mobility in Device Performance

Charge carrier mobility, a measure of how quickly electrons and holes move through a material, is a critical parameter for the performance of organic electronic devices. nih.gov The molecular structure of 3,6-Dibromo-9,9'-spirobi[fluorene] directly influences its charge transport properties.

The orthogonal arrangement of the fluorene units in the spiro-center, while beneficial for solution processability and preventing aggregation, can limit the intermolecular electronic coupling necessary for efficient charge hopping between molecules. However, the charge transport is highly dependent on the molecular packing in the solid state. While the bulky nature of the molecule can lead to amorphous films, specific processing conditions or further chemical modifications can induce a degree of molecular ordering, which can enhance charge mobility.

The introduction of bromine atoms can also influence charge mobility. While they can enhance intersystem crossing, which is beneficial for light-emitting applications, they can also act as charge traps, potentially hindering charge transport. Therefore, a balance must be struck between promoting desired photophysical properties and maintaining good charge carrier mobility. The design of derivatives with extended conjugation or specific side chains can be used to improve intermolecular interactions and create more favorable pathways for charge transport.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel 3,6-Dibromo-9,9'-spirobi[fluorene] Derivatives with Precisely Tailored Functionalities

The bromine atoms at the 3 and 6 positions of the spirobifluorene core serve as versatile handles for introducing a wide array of functional groups through various cross-coupling reactions. Future research will undoubtedly focus on the strategic design and synthesis of new derivatives with precisely controlled electronic and physical properties. For instance, the introduction of electron-donating or electron-withdrawing moieties can modulate the HOMO/LUMO energy levels, a critical factor in optimizing charge injection and transport in organic electronic devices.

One promising avenue involves the palladium-catalyzed cross-coupling reactions to create novel spirobifluorene derivatives. pku.edu.cn For example, a new derivative, 2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF), has been synthesized through a one-step palladium-catalyzed cross-coupling reaction, demonstrating its potential as a building block for high-efficiency phosphorescent host materials. pku.edu.cn The functionalization of the spirobifluorene core with diketopyrrolopyrrole units has also been shown to generate promising three-dimensional non-fullerene acceptors for organic solar cells. rsc.orguts.edu.au

Table 1: Examples of Synthesized 3,6-Dibromo-9,9'-spirobi[fluorene] Derivatives and their Potential Applications

Derivative NameSynthetic MethodKey FeaturesPotential Application
2′-(9-phenylfluoren-9-yl)-9,9′-spirobi[fluorene] (PF-SBF)One-step palladium-catalyzed cross-couplingEmitter and host for blue phosphorOrganic Light-Emitting Diodes (OLEDs) pku.edu.cn
SFX1 (functionalized with diketopyrrolopyrrole)Suzuki cross-coupling reactionThree-dimensional non-fullerene acceptorOrganic Solar Cells (OSCs) rsc.orguts.edu.au
Spiro[fluorene-9,9'-xanthene]-3',6'-diol derivativesCondensation reaction with resorcinolGood yield, tolerance of various functional groupsOrganic electronic devices arkat-usa.org

Integration into Advanced Hybrid Materials and Nanostructured Composites

The incorporation of 3,6-Dibromo-9,9'-spirobi[fluorene] and its derivatives into hybrid materials and nanostructured composites is another burgeoning area of research. These advanced materials can exhibit synergistic properties that are not attainable with individual components. For example, creating composites with inorganic nanoparticles, such as quantum dots or metal oxides, could lead to novel materials for applications in photocatalysis, sensing, and next-generation light-emitting diodes (LEDs).

The spiro structure of these compounds is considered a promising solution to the issue of undesirable green emission in polyfluorene derivatives, which can arise from keto defects or the formation of interchain excimers. arkat-usa.org The integration of spiro compounds into superhydrophobic polyaniline/sodium dodecylbenzenesulfonate composites has also been explored, showcasing the versatility of these molecules in materials science. pku.edu.cn

Exploration of New Device Architectures and Performance Enhancement Strategies in Organic Electronics

The unique three-dimensional and non-planar structure of spirobifluorene derivatives offers advantages in preventing molecular aggregation and improving the morphological stability of thin films, which is crucial for the performance and longevity of organic electronic devices. ossila.com Future work will likely explore the use of 3,6-Dibromo-9,9'-spirobi[fluorene]-based materials in novel device architectures. This includes their application as host materials in phosphorescent OLEDs (PhOLEDs), as electron-transporting or hole-transporting layers in organic photovoltaics (OPVs), and as active components in organic field-effect transistors (OFETs). acs.orggoogle.com

For instance, a spirobifluorene-cored perylenediimide derivative, SBF-PDI4, has been successfully used as a non-fullerene acceptor in organic solar cells, achieving a power conversion efficiency of 5.34%. nih.govrsc.org This demonstrates the potential of three-dimensional molecular structures in high-performance bulk heterojunction solar cells. nih.gov Furthermore, the use of spiro[fluorene-9,9′-xanthene]-based materials as hole-transporting materials in perovskite solar cells has shown impressive efficiencies. acs.org

Table 2: Performance of Organic Electronic Devices Incorporating Spirobifluorene Derivatives

Device TypeSpirobifluorene DerivativeRoleKey Performance Metric
Organic Light-Emitting Diode (OLED)PF-SBFHost for FIrpicCurrent efficiency: 22.6 cd·A⁻¹ pku.edu.cn
Organic Solar Cell (OSC)SBF-PDI4Non-fullerene acceptorPower Conversion Efficiency (PCE): 5.34% nih.govrsc.org
Perovskite Solar Cell (PSC)X59Hole-Transporting Material (HTM)PCE: 19.8% acs.org
Perovskite Solar Cell (PSC)X60Hole-Transporting Material (HTM)PCE: 19.8% acs.org
Solid-State Dye-Sensitized Solar Cell (sDSC)X60Hole-Transporting Material (HTM)PCE: 7.3% acs.org

Further Development of Sustainable and Scalable Synthetic Pathways for Industrial Applications

For any material to be commercially viable, the development of sustainable and scalable synthetic routes is essential. While laboratory-scale syntheses of 3,6-Dibromo-9,9'-spirobi[fluorene] and its derivatives are well-established, future research must focus on developing greener and more cost-effective production methods. This includes exploring the use of less hazardous reagents and solvents, minimizing reaction steps, and optimizing reaction conditions to improve yields and reduce waste.

One approach involves the one-pot synthesis of spiro[fluorene-9,9'-xanthene] (B3069175) derivatives through a thermodynamic-controlled process, which has been shown to achieve yields as high as 80%. arkat-usa.orgacs.org Another patented method describes the synthesis of bromo-9,9'-spirobifluorene starting from o-bromohalobenzene, which is reported to be more cost-effective for industrial production compared to methods using 2-bromobiphenyl. google.com

Deepening Mechanistic Understanding Through Advanced In-Situ Characterization and Multiscale Computational Methods

A fundamental understanding of the structure-property relationships of 3,6-Dibromo-9,9'-spirobi[fluorene]-based materials is crucial for their rational design and optimization. Future research will increasingly rely on advanced in-situ characterization techniques to probe the molecular packing, film morphology, and charge transport dynamics in real-time during device operation.

Furthermore, multiscale computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, will play a vital role in predicting the electronic properties, molecular conformations, and intermolecular interactions of new derivatives. rsc.org These computational tools can guide synthetic efforts by identifying promising molecular structures before their actual synthesis, thereby accelerating the discovery of new high-performance materials. For example, DFT calculations have been used to understand the orbital density distributions of the frontier molecular orbitals of spiro-based non-fullerene acceptors. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3,6-Dibromo-9,9'-spirobi[fluorene] derivatives, and how do reaction conditions influence yields?

  • Methodological Answer : Bromination of spirobifluorenes typically involves electrophilic substitution or transition-metal-catalyzed coupling. For example, 2,7-dibromo derivatives are synthesized via Grignard reactions between 2,7-dibromo-9-fluorenone and aryl magnesium bromides . Regioselectivity in bromination (e.g., 3,6 vs. 2,7 positions) is influenced by steric hindrance and directing effects of existing substituents. Improved methods avoid harsh dibromination by using Sandmeyer alternatives, as seen in 2,2'-dibromo derivatives .

Q. How can researchers characterize the purity and structural integrity of 3,6-Dibromo-9,9'-spirobi[fluorene]?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with >99% purity thresholds is standard for purity validation . X-ray crystallography (via SHELX programs ) resolves molecular geometry, while thermal gravimetric analysis (TGA) confirms stability (melting points ~334–336°C ). Nuclear magnetic resonance (NMR) and GC-MS identify bromine substitution patterns .

Q. What are the primary applications of 3,6-Dibromo-9,9'-spirobifluorene in materials science?

  • Methodological Answer : Its twisted sp³-hybridized spiro-core disrupts conjugation, enabling high triplet energy (Eₜ >2.80 eV) for blue phosphorescent OLED hosts . Bromine substituents enhance electron transport and facilitate cross-coupling reactions (e.g., Suzuki-Miyaura) for optoelectronic polymers . In gas separation, brominated spirobifluorene-based polyimides exhibit high CO₂ permeability (e.g., 693 Barrer) due to steric hindrance reducing polymer packing .

Advanced Research Questions

Q. How does regioselectivity in bromination impact the electronic properties of spirobifluorenes?

  • Methodological Answer : Bromine at 3,6 positions introduces steric bulk, altering π-conjugation and frontier molecular orbitals. For example, 4,4'-dibromo derivatives yield fully ortho-linked oligomers with high triplet energies (2.80 eV) for blue phosphors , whereas 2,7-substitution favors planarization in hole-transport layers . Computational modeling (e.g., DFT) predicts steric twist angles (e.g., 77.8° in PMDA–BSBF ) and charge transport behavior.

Q. What strategies resolve contradictions in data when brominated spirobifluorenes exhibit unexpected photophysical behavior?

  • Methodological Answer : Discrepancies arise from aggregation-induced emission (AIE) or solvent polarity effects. Compare solid-state vs. solution fluorescence using time-resolved spectroscopy . For OLEDs, device testing (e.g., current efficiency up to 25 cd/A ) validates theoretical predictions. Cross-reference crystallographic data (e.g., CCDC entries ) to confirm structural distortions.

Q. How can computational modeling optimize 3,6-Dibromo-9,9'-spirobifluorene for targeted applications?

  • Methodological Answer : Molecular dynamics simulations predict gas adsorption in spirobifluorene-based MOFs by analyzing ligand rigidity and pore geometry . Density functional theory (DFT) calculates HOMO-LUMO gaps and spin-orbit coupling for triplet harvesting in TADF emitters . For polymers, simulate packing efficiency using twist angles from XRD data .

Q. What methodologies assess the thermal stability and gas sorption performance of brominated spirobifluorene polymers?

  • Methodological Answer : TGA under nitrogen (degradation >400°C ) evaluates thermal resilience. Gas sorption isotherms (e.g., CO₂/CH₄ selectivity) are measured via volumetric analyzers. Bromine’s steric effects increase free volume, enhancing permeability (e.g., PMDA–BSBF CO₂ permeability = 693 Barrer vs. 197 Barrer in non-brominated analogs ).

Q. Why are brominated spirobifluorenes critical for high-efficiency phosphorescent materials?

  • Methodological Answer : Bromine’s heavy-atom effect enhances spin-orbit coupling, promoting intersystem crossing (ISC) for triplet-state population. Ortho-linked 3,6-dibromo derivatives minimize conjugation, preserving high Eₜ for blue emission . In contrast, para-substitution (e.g., 2,7-dibromo) lowers Eₜ, favoring green/red emitters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.